molecular formula C11H7FN2 B11906397 6-Fluoro-2-methylquinoline-5-carbonitrile CAS No. 86053-15-8

6-Fluoro-2-methylquinoline-5-carbonitrile

Katalognummer: B11906397
CAS-Nummer: 86053-15-8
Molekulargewicht: 186.18 g/mol
InChI-Schlüssel: YRCBOLATGIHDPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-2-methylquinoline-5-carbonitrile is a heterocyclic organic compound characterized by the presence of a quinoline ring substituted with a fluorine atom at the 6-position, a methyl group at the 2-position, and a cyano group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinoline-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-fluoroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding quinoline carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases or catalysts to facilitate the reaction.

Major Products:

  • Oxidation of the methyl group can yield quinoline carboxylic acids.
  • Reduction of the cyano group can produce amines or other derivatives.
  • Substitution reactions can introduce various functional groups into the quinoline ring.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-2-methylquinoline-5-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.

    Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-methylquinoline-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the cyano group can influence its electronic properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

    6-Fluoroquinoline: Lacks the methyl and cyano groups, resulting in different chemical properties and reactivity.

    2-Methylquinoline: Lacks the fluorine and cyano groups, affecting its biological activity and applications.

    5-Cyanoquinoline:

Uniqueness: 6-Fluoro-2-methylquinoline-5-carbonitrile is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the design of molecules with specific biological activities or material properties.

Eigenschaften

CAS-Nummer

86053-15-8

Molekularformel

C11H7FN2

Molekulargewicht

186.18 g/mol

IUPAC-Name

6-fluoro-2-methylquinoline-5-carbonitrile

InChI

InChI=1S/C11H7FN2/c1-7-2-3-8-9(6-13)10(12)4-5-11(8)14-7/h2-5H,1H3

InChI-Schlüssel

YRCBOLATGIHDPB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.